1-Bromo-6-(methylsulfanyl)hexane
Overview
Description
1-Bromo-6-(methylsulfanyl)hexane is an organic compound with the molecular formula C7H15BrS. It is a brominated alkane with a methylsulfanyl group attached to the sixth carbon atom in the hexane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-(methylsulfanyl)hexane can be synthesized through a multi-step process. One common method involves the bromination of 6-(methylsulfanyl)hexanol. The reaction typically uses phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-(methylsulfanyl)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the major products.
Oxidation: Sulfoxides and sulfones are formed as major products.
Scientific Research Applications
1-Bromo-6-(methylsulfanyl)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-6-(methylsulfanyl)hexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can participate in oxidation reactions, leading to the formation of sulfoxides and sulfones. These reactions are facilitated by the electronic properties of the bromine and sulfur atoms, which influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: Similar in structure but lacks the methylsulfanyl group.
6-Bromohexanol: Contains a hydroxyl group instead of a methylsulfanyl group.
1-Bromo-6-chlorohexane: Contains a chlorine atom instead of a methylsulfanyl group.
Uniqueness
1-Bromo-6-(methylsulfanyl)hexane is unique due to the presence of both a bromine atom and a methylsulfanyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-6-methylsulfanylhexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrS/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHTXDXWVFGCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558788 | |
Record name | 1-Bromo-6-(methylsulfanyl)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87243-82-1 | |
Record name | 1-Bromo-6-(methylsulfanyl)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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